

IUPAC name for 2-chloro-N-(3-methoxyphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(3-methoxyphenyl)acetamide

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An In-depth Technical Guide: **2-Chloro-N-(3-methoxyphenyl)acetamide** A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

2-Chloro-N-(3-methoxyphenyl)acetamide, a substituted acetamide derivative, serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its structural motifs—a reactive chloroacetamide group and a methoxy-substituted phenyl ring—make it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of its chemical identity, synthesis, characterization, potential applications, and safety protocols. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with established scientific data to offer a comprehensive technical resource on this valuable compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. **2-Chloro-N-(3-methoxyphenyl)acetamide** is identified by a unique set of chemical and physical descriptors that dictate its behavior in chemical reactions and biological systems.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-chloro-N-(3-methoxyphenyl)acetamide	[1] [2]
CAS Number	17641-08-6	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1] [2] [3]
Molecular Weight	199.64 g/mol	[1] [2]
Canonical SMILES	<chem>COC1=CC=CC(=C1)NC(=O)C</chem> <chem>Cl</chem>	[3] [4]

| InChIKey | JJNAIBJFYFWTIA-UHFFFAOYSA-N [\[4\]](#) |

These identifiers ensure unambiguous documentation and retrieval of information in global chemical databases. The compound's physical properties, summarized below, are critical for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	90.5 - 91.5 °C	[1]
Boiling Point	371.9 °C (at 760 mmHg)	[1]
Density	1.264 g/cm ³	[1]
Appearance	Solid, crystalline powder	[5]

| Solubility | Low water solubility is expected [\[6\]](#) |

Synthesis and Mechanism of Formation

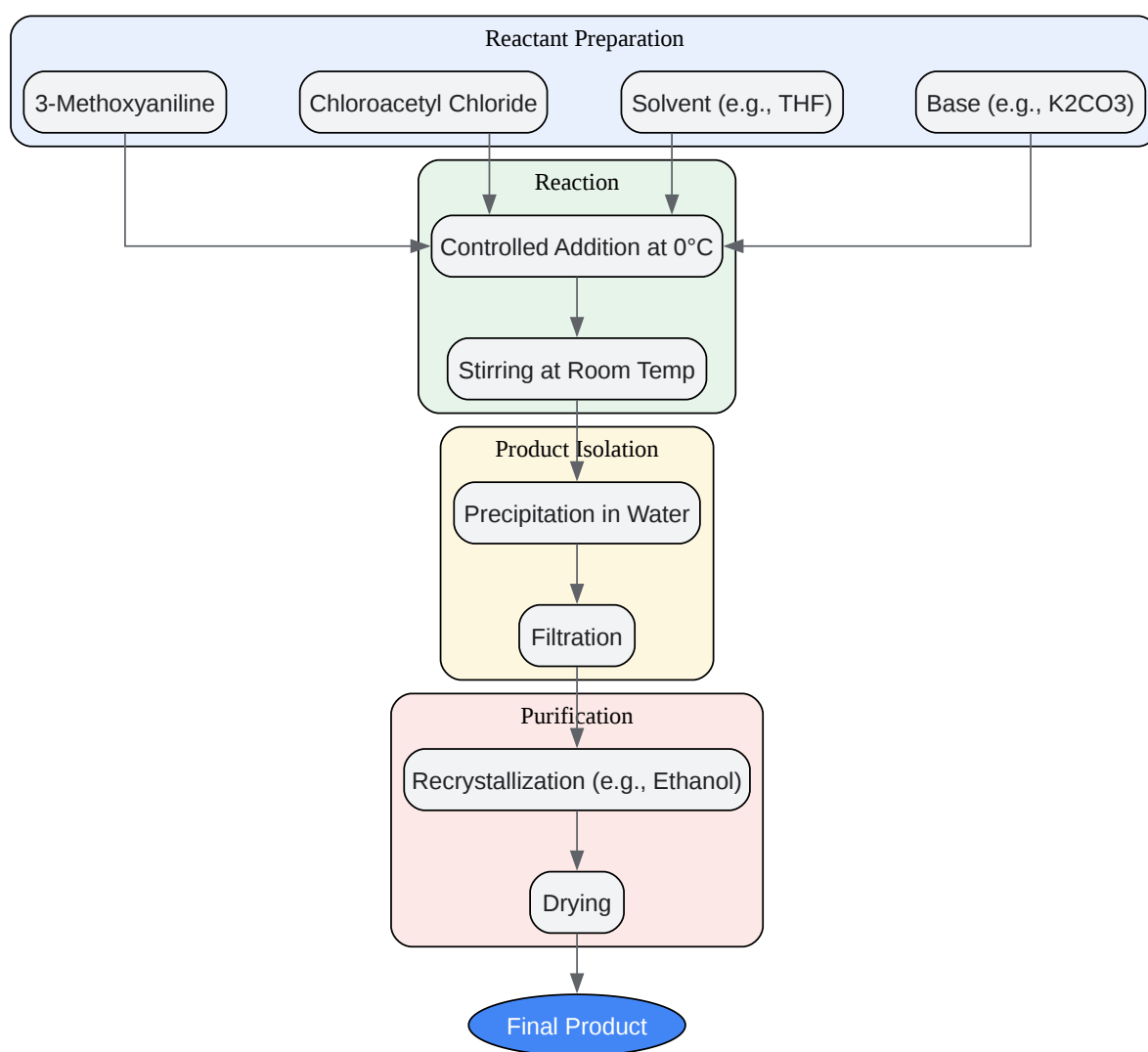
The primary and most efficient route for synthesizing **2-chloro-N-(3-methoxyphenyl)acetamide** is through the nucleophilic acyl substitution reaction between 3-methoxyaniline and chloroacetyl chloride.[\[7\]](#) This standard acylation is a fundamental transformation in organic chemistry.

Principle of Synthesis: The "Why" Behind the Method

The synthesis hinges on the nucleophilicity of the amine group (-NH_2) on the 3-methoxyaniline ring and the electrophilicity of the carbonyl carbon in chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates an attack on the electron-deficient carbonyl carbon. The reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent protonation of the starting amine, a base (e.g., potassium carbonate, triethylamine) is typically added to act as an acid scavenger.^{[8][9]}

Generalized Synthesis Workflow

The logical flow from starting materials to the purified final product is a critical, self-validating system. Each stage is designed to achieve a specific outcome, ensuring the integrity of the next step.



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Caption: High-level workflow for the synthesis of **2-chloro-N-(3-methoxyphenyl)acetamide**.

Detailed Experimental Protocol

This protocol is a representative method adapted from literature procedures for N-acylation.^[9]
^[10]

- **Reagent Preparation:** In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and potassium carbonate (1.2 eq) in a suitable solvent like tetrahydrofuran (THF).
- **Reaction Initiation:** Cool the flask in an ice bath to 0-5 °C. This is crucial to control the initial exothermic release of heat upon addition of the acyl chloride.
- **Controlled Addition:** Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature prevents side reactions.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.
- **Product Isolation (Work-up):** Pour the reaction mixture into a beaker containing cold water. The crude product, being sparingly soluble in water, will precipitate out as a solid.
- **Purification:** Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts and other water-soluble impurities. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.^[7]
- **Final Step:** Dry the purified crystals under a vacuum to remove residual solvent.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of nucleophilic acyl substitution. (Note: Images are placeholders for chemical structures).

Analytical Characterization

Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment. Research has confirmed the characterization of this molecule using FTIR, ^1H , and ^{13}C NMR spectroscopy.[\[11\]](#)

Table 3: Expected Spectroscopic Data Signatures

Technique	Expected Features	Rationale
^1H NMR	Signals at ~10 ppm (s, 1H, N-H), 6.8-7.5 ppm (m, 4H, Ar-H), ~4.2 ppm (s, 2H, -CH ₂ Cl), ~3.8 ppm (s, 3H, -OCH ₃).	The chemical shifts and multiplicities correspond to the unique proton environments in the molecule. [10]
^{13}C NMR	Signals at ~164 ppm (C=O), 110-160 ppm (aromatic carbons), ~55 ppm (-OCH ₃), ~43 ppm (-CH ₂ Cl).	The distinct carbon environments, especially the carbonyl and aliphatic carbons, are clearly resolved. [10]
FTIR (cm ⁻¹)	~3300 (N-H stretch), ~1660 (C=O amide I band), ~1540 (N-H bend), ~1250 (C-O stretch), ~750 (C-Cl stretch).	These absorption bands are characteristic of the key functional groups present in the molecule. [7] [11]

| Mass Spec. | Molecular ion peak $[\text{M}]^+$ at m/z 199 and an $[\text{M}+2]^+$ peak at m/z 201 with ~1/3 intensity. | The isotopic signature of chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$) provides definitive evidence of its presence.[\[7\]](#) |

Applications in Research and Development

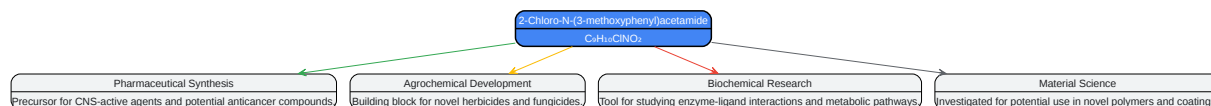
The utility of **2-chloro-N-(3-methoxyphenyl)acetamide** stems from its role as a versatile synthetic intermediate. The reactive C-Cl bond allows for further functionalization via nucleophilic substitution, making it a valuable precursor for a diverse range of target molecules.

Core Synthetic Intermediate

This compound is a foundational element in multi-step syntheses. It serves as a reliable starting point for building molecular complexity, particularly in the fields of medicinal and agricultural chemistry.[12]

Pharmaceutical and Agrochemical Research

- **Drug Development:** It is employed as an intermediate in the synthesis of pharmaceuticals, with specific mention of compounds targeting neurological disorders.[12] Furthermore, its potential as a precursor for anticancer agents has been explored through molecular docking studies with human topoisomerase II α (TOP2A), a key enzyme in DNA replication.[11]
- **Agrochemicals:** The chloroacetamide scaffold is present in many herbicides and fungicides. This compound serves as a building block for creating new agrochemicals aimed at effective pest control.[12]
- **Biochemical Probes:** Researchers can utilize this molecule to study enzyme interactions and metabolic pathways, aiding in the discovery and validation of new therapeutic targets.[12]



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Caption: Key application areas stemming from **2-chloro-N-(3-methoxyphenyl)acetamide**.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling **2-chloro-N-(3-methoxyphenyl)acetamide**. The compound is classified as harmful and an irritant.

GHS Hazard Classification

Table 4: GHS Hazard & Precautionary Statements

Classification	Code	Statement	Source
Hazard	H302	Harmful if swallowed.	[1]
Hazard	H317	May cause an allergic skin reaction.	[2]
Hazard	H319	Causes serious eye irritation.	[2]
Precaution	P264	Wash skin thoroughly after handling.	[1]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[6]
Precaution	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[1]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Stability and Reactivity

- Chemical Stability: The compound is stable under recommended storage conditions (cool, dry place).
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause decomposition.[6]
- Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride (HCl) gas.[6]

Conclusion

2-Chloro-N-(3-methoxyphenyl)acetamide is more than a mere chemical entry; it is an enabling tool for innovation in science. Its straightforward synthesis, combined with its reactive potential, establishes it as a cornerstone intermediate for drug discovery, agrochemical development, and fundamental biochemical research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for future scientific advancements.

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